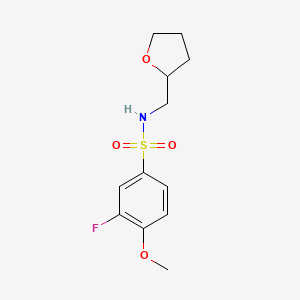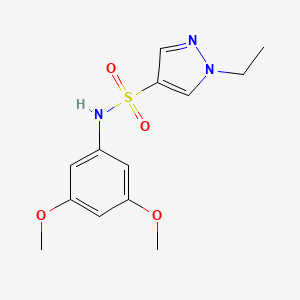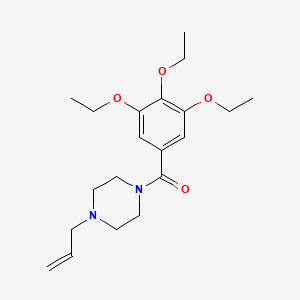![molecular formula C11H19N3OS B5499697 N~1~-[1-(4,5-dimethyl-1,3-thiazol-2-yl)propyl]-N~2~-methylglycinamide](/img/structure/B5499697.png)
N~1~-[1-(4,5-dimethyl-1,3-thiazol-2-yl)propyl]-N~2~-methylglycinamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N~1~-[1-(4,5-dimethyl-1,3-thiazol-2-yl)propyl]-N~2~-methylglycinamide, also known as Dimebon, is a small molecule drug that has been studied for its potential therapeutic applications in various neurological and psychiatric disorders.
作用機序
The exact mechanism of action of N~1~-[1-(4,5-dimethyl-1,3-thiazol-2-yl)propyl]-N~2~-methylglycinamide is not fully understood, but it is believed to involve a combination of effects on multiple neurotransmitter systems, including the cholinergic, glutamatergic, and dopaminergic systems. N~1~-[1-(4,5-dimethyl-1,3-thiazol-2-yl)propyl]-N~2~-methylglycinamide has been shown to enhance the function of NMDA receptors, which are involved in learning and memory, and to inhibit the activity of histamine receptors, which are involved in inflammation and neurodegeneration.
Biochemical and Physiological Effects
N~1~-[1-(4,5-dimethyl-1,3-thiazol-2-yl)propyl]-N~2~-methylglycinamide has been shown to have a number of biochemical and physiological effects, including the modulation of mitochondrial function, the inhibition of oxidative stress and inflammation, and the enhancement of synaptic plasticity. N~1~-[1-(4,5-dimethyl-1,3-thiazol-2-yl)propyl]-N~2~-methylglycinamide has also been shown to improve glucose metabolism and to reduce the accumulation of beta-amyloid plaques, which are characteristic of Alzheimer's disease.
実験室実験の利点と制限
One advantage of using N~1~-[1-(4,5-dimethyl-1,3-thiazol-2-yl)propyl]-N~2~-methylglycinamide in lab experiments is that it has been extensively studied and has a well-established safety profile. However, one limitation is that its mechanism of action is not fully understood, which can make it difficult to interpret results. Additionally, N~1~-[1-(4,5-dimethyl-1,3-thiazol-2-yl)propyl]-N~2~-methylglycinamide has a relatively short half-life, which can make it challenging to maintain consistent levels in the body.
将来の方向性
There are several potential future directions for research on N~1~-[1-(4,5-dimethyl-1,3-thiazol-2-yl)propyl]-N~2~-methylglycinamide. One area of focus could be on further elucidating its mechanism of action, which could help to identify new therapeutic targets for neurological and psychiatric disorders. Another area of focus could be on developing more potent and selective analogs of N~1~-[1-(4,5-dimethyl-1,3-thiazol-2-yl)propyl]-N~2~-methylglycinamide, which could improve its efficacy and reduce potential side effects. Additionally, research could be conducted to explore the potential applications of N~1~-[1-(4,5-dimethyl-1,3-thiazol-2-yl)propyl]-N~2~-methylglycinamide in other neurodegenerative diseases, such as Parkinson's disease and amyotrophic lateral sclerosis.
合成法
N~1~-[1-(4,5-dimethyl-1,3-thiazol-2-yl)propyl]-N~2~-methylglycinamide can be synthesized through a multistep process that involves the reaction of 4,5-dimethyl-2-thiazolylamine with 3-bromopropylamine hydrobromide, followed by the reaction of the resulting intermediate with N-methylglycine. The final product is obtained through a purification process involving recrystallization and chromatography.
科学的研究の応用
N~1~-[1-(4,5-dimethyl-1,3-thiazol-2-yl)propyl]-N~2~-methylglycinamide has been studied for its potential therapeutic applications in Alzheimer's disease, Huntington's disease, and schizophrenia. In preclinical studies, N~1~-[1-(4,5-dimethyl-1,3-thiazol-2-yl)propyl]-N~2~-methylglycinamide has been shown to improve cognitive function, reduce neurodegeneration, and enhance synaptic plasticity. Clinical trials have also shown promising results, with N~1~-[1-(4,5-dimethyl-1,3-thiazol-2-yl)propyl]-N~2~-methylglycinamide demonstrating improvements in cognitive function and activities of daily living in patients with Alzheimer's disease.
特性
IUPAC Name |
N-[1-(4,5-dimethyl-1,3-thiazol-2-yl)propyl]-2-(methylamino)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19N3OS/c1-5-9(14-10(15)6-12-4)11-13-7(2)8(3)16-11/h9,12H,5-6H2,1-4H3,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JAVVFYQFMIMVSR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=NC(=C(S1)C)C)NC(=O)CNC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N~1~-[1-(4,5-dimethyl-1,3-thiazol-2-yl)propyl]-N~2~-methylglycinamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-amino-5-methyl-6-(1-methyl-1H-pyrazol-4-yl)-4-[2-(1H-pyrazol-1-ylmethyl)phenyl]nicotinonitrile](/img/structure/B5499623.png)

![N-methyl-4-(4-morpholinylmethyl)-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]benzamide](/img/structure/B5499632.png)
![2-[4-(5-chloro-2-methylphenyl)-1-piperazinyl]-N-cyclopropylacetamide](/img/structure/B5499635.png)
![2-methyl-4-(4-{[4-(2-pyrazinyl)-1-piperazinyl]carbonyl}phenyl)-2-butanol](/img/structure/B5499642.png)
![5-[4-(dimethylamino)phenyl]-4-(4-ethoxy-2-methylbenzoyl)-3-hydroxy-1-[2-(4-morpholinyl)ethyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5499645.png)
![N-[(3-tert-butyl-1H-pyrazol-5-yl)methyl]-2-(2,5-dimethyl-1,3-thiazol-4-yl)-N-methylacetamide](/img/structure/B5499653.png)
![4-[3-(trifluoromethyl)phenyl]-4,6,7,8-tetrahydroquinoline-2,5(1H,3H)-dione](/img/structure/B5499660.png)

![(1R*,2R*)-N-{2-[(dimethylamino)sulfonyl]ethyl}-2-phenylcyclopropanecarboxamide](/img/structure/B5499670.png)
![4-{[2-(4-chlorophenyl)morpholin-4-yl]methyl}-5-ethyl-2-furamide](/img/structure/B5499671.png)
![7-[(6-bromo-1,3-benzodioxol-5-yl)methylene]-3-(difluoromethyl)-6-methyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine](/img/structure/B5499684.png)

![methyl [2-({[2-(2,6-dimethylphenoxy)pyridin-3-yl]methyl}amino)-1-methyl-2-oxoethyl]carbamate](/img/structure/B5499714.png)